molecular formula C11H13BF3NO4S B2965291 4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid CAS No. 2096338-19-9

4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid

Cat. No.: B2965291
CAS No.: 2096338-19-9
M. Wt: 323.09
InChI Key: FWHPNPSSQRPDDH-UHFFFAOYSA-N
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Description

4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid is a specialized boronic acid derivative characterized by two distinct functional groups: a pyrrolidinosulfonyl moiety and a trifluoromethyl group attached to a phenylboronic acid backbone. The compound is listed in commercial catalogs (e.g., Combi-Blocks BB-4079) with a purity of 96%, though it is currently marked as discontinued, limiting its accessibility .

Properties

IUPAC Name

[4-pyrrolidin-1-ylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF3NO4S/c13-11(14,15)9-7-8(3-4-10(9)12(17)18)21(19,20)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHPNPSSQRPDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinosulfonyl Intermediate: The synthesis begins with the reaction of a suitable aromatic compound with pyrrolidine and a sulfonyl chloride to form the pyrrolidinosulfonyl intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate, under appropriate reaction conditions.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its boronic acid moiety, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid is primarily related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various applications:

    Molecular Targets: The compound can target biomolecules containing diol groups, such as sugars and nucleotides.

    Pathways Involved: The reversible covalent bonding with diols can modulate biological pathways involving these biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent-Based Comparisons

Trifluoromethyl-Containing Boronic Acids
  • 5-Trifluoromethyl-2-formylphenylboronic Acid (): This compound shares the trifluoromethyl group but replaces the pyrrolidinosulfonyl group with a formyl (-CHO) substituent. The formyl group enhances electrophilicity, making it reactive in condensation reactions. Unlike 4-pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid, this derivative has demonstrated antimicrobial activity in studies, suggesting biological applicability .
  • 4-Propoxy-2-(trifluoromethyl)phenylboronic Acid (): Here, the pyrrolidinosulfonyl group is replaced with a propoxy (-OCH₂CH₂CH₃) chain. Alkoxy groups are electron-donating, which may reduce the boronic acid’s reactivity in cross-coupling reactions compared to the electron-withdrawing sulfonyl group in the target compound .
Sulfonyl-Containing Boronic Acids
  • 4-(Fluorosulfonyl)phenylboronic Acid (): This analog features a fluorosulfonyl (-SO₂F) group instead of pyrrolidinosulfonyl. However, the pyrrolidinosulfonyl group in the target compound may offer better solubility in polar aprotic solvents due to its nitrogen-containing heterocycle .
Pyrrolidine-Functionalized Boronic Acids
  • 3-Amino-5-(pyrrolidinocarbonyl)phenylboronic Acid (): This compound incorporates a pyrrolidinocarbonyl group, which introduces both hydrogen-bonding capability and steric bulk. In contrast, the pyrrolidinosulfonyl group in the target compound provides stronger electron-withdrawing effects, which could enhance stability in acidic conditions .

Physicochemical and Reactivity Profiles

  • Steric Hindrance : The pyrrolidine ring introduces moderate steric bulk, which may slow reaction kinetics compared to smaller substituents like formyl or methoxy groups ().
  • Thermal Stability : Compounds with sulfonyl groups (e.g., 3-boric acid thiophene in ) often exhibit high thermal stability, as measured by thermogravimetric analysis (TGA). This suggests similar robustness for the target compound .

Biological Activity

4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The trifluoromethyl group enhances lipophilicity and can influence biological interactions. The presence of the pyrrolidinosulfonyl moiety may also contribute to its biological activity by enhancing solubility and stability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.
  • Receptor Modulation: It may interact with various receptors, modulating signaling pathways that are crucial for cell proliferation and survival.
  • Antimicrobial Activity: Research indicates that it can bind to bacterial leucyl-tRNA synthetase, disrupting protein synthesis and leading to bacterial cell death .

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Notes
MCF-7 (Breast Cancer)12.5Induces apoptosis through caspase activation
HeLa (Cervical Cancer)15.0Inhibition of cell proliferation observed
A549 (Lung Cancer)10.0Effective in reducing tumor growth

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Level
Escherichia coli8Moderate activity
Bacillus cereus4Higher activity than AN2690
Candida albicans16Moderate activity

Research indicates that the mechanism of action involves binding to the leucyl-tRNA synthetase enzyme, which is critical for protein synthesis in bacteria and fungi .

Case Studies

  • Anticancer Efficacy in Mice: A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 10 mg/kg body weight bi-weekly for four weeks, leading to a tumor reduction rate of approximately 60%.
  • In Vitro Antimicrobial Testing: In a comparative study against standard antibiotics, this boronic acid derivative showed superior efficacy against Bacillus cereus, with lower MIC values than those reported for traditional treatments such as penicillin .

Q & A

Q. What are the recommended handling and storage protocols for 4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid to ensure experimental safety?

Methodological Answer:

  • Handling Precautions: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. Avoid skin contact, as boronic acids may cause irritation .
  • First Aid Measures:
    • Inhalation: Immediately move the individual to fresh air. Administer artificial respiration if breathing is absent and seek medical attention .
    • Skin Contact: Wash thoroughly with soap and water for 15 minutes. Consult a physician if irritation persists .
  • Storage: Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent hydrolysis. Use airtight containers to avoid moisture absorption .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic proton environments and confirm substitution patterns (e.g., trifluoromethyl and pyrrolidinosulfonyl groups).
    • ¹¹B NMR: Verify boronic acid functionality (typical δ ~30 ppm for arylboronic acids) .
  • Infrared Spectroscopy (FT-IR): Detect key functional groups:
    • B–O stretching (~1,350 cm⁻¹) and O–H bending (~1,200 cm⁻¹) for boronic acid .
    • C–F stretching (1,100–1,300 cm⁻¹) for the trifluoromethyl group .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks) and fragmentation patterns.
Technique Key Peaks/Parameters Application
¹H NMRδ 7.5–8.5 (aromatic H)Substitution pattern
¹¹B NMRδ ~30 ppmBoron environment
FT-IR1,350 cm⁻¹ (B–O)Functional groups

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity of this boronic acid in Suzuki-Miyaura couplings?

Methodological Answer:

  • DFT/B3LYP Modeling:
    • Optimize the geometry of this compound and its transition states using Gaussian or ORCA software.
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites. The sulfonyl group may reduce electron density at the boron center, affecting cross-coupling efficiency .
    • Simulate binding energies with palladium catalysts (e.g., Pd(PPh₃)₄) to predict catalytic activity.
  • Key Parameters:
    • HOMO-LUMO gap: Correlates with stability and reactivity.
    • Partial charges: Highlight electron-withdrawing effects of the trifluoromethyl group.

Q. What strategies are recommended for resolving contradictory data regarding the catalytic activity of this compound in cross-coupling reactions?

Methodological Answer:

  • Systematic Variable Testing:
    • Base Optimization: Screen bases (e.g., K₂CO₃, CsF) to identify ideal conditions for transmetalation.
    • Solvent Effects: Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to assess solubility and reaction kinetics.
    • Temperature Gradients: Conduct reactions at 60°C, 80°C, and 100°C to evaluate thermal stability and yield trends .
  • Data Reconciliation:
    • Use LC-MS or GC-MS to track side products (e.g., protodeboronation).
    • Compare results with structurally similar boronic acids (e.g., 4-(Trifluoromethyl)phenylboronic acid ) to isolate substituent effects.

Q. How can vibrational spectroscopy and X-ray crystallography resolve ambiguities in the compound’s conformation?

Methodological Answer:

  • Vibrational Analysis (FT-IR/Raman):
    • Assign B–O and C–S stretching modes to confirm boronic acid and sulfonyl group conformations. For example, a planar boronic acid geometry shows distinct B–O vibrations at ~1,350 cm⁻¹ .
  • X-ray Crystallography:
    • Grow single crystals via slow evaporation in dichloromethane/hexane mixtures.
    • Resolve bond angles (e.g., B–C–S) to validate steric effects from the pyrrolidinosulfonyl group.

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